![molecular formula C13H19NO B5375194 N-[1-(4-methylphenyl)propyl]propanamide](/img/structure/B5375194.png)
N-[1-(4-methylphenyl)propyl]propanamide
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Overview
Description
N-[1-(4-methylphenyl)propyl]propanamide is an organic compound with the molecular formula C₁₃H₁₉NO. It is characterized by the presence of a propanamide group attached to a 4-methylphenylpropyl moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
This compound is a derivative of propionamide , which belongs to the class of organic compounds known as primary carboxylic acid amides
Mode of Action
As a derivative of propionamide, it may share some of the chemical properties and potential interactions of this parent compound .
Pharmacokinetics
As a derivative of propionamide, it may share some of the ADME properties of this parent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methylphenyl)propyl]propanamide typically involves the reaction of 4-methylphenylpropylamine with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methylphenyl)propyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its structural features allow chemists to modify it further to create a variety of derivatives with specific properties.
Biology
- Biological Activity Studies : Research has indicated that derivatives of N-[1-(4-methylphenyl)propyl]propanamide may exhibit biological activities such as enzyme inhibition and interaction with biomolecules. For instance, studies on related compounds have demonstrated antioxidant properties and potential anticancer activity against various cell lines .
Medicine
- Therapeutic Potential : Investigations into this compound's pharmacological properties are ongoing, focusing on its potential as a precursor in drug development. Its ability to interact with biological targets suggests possible applications in creating new therapeutic agents .
Antioxidant Activity
A study evaluated the antioxidant capacity of compounds related to this compound using the DPPH radical scavenging method. Results indicated that certain derivatives exhibited antioxidant activity significantly higher than ascorbic acid, suggesting potential health benefits in oxidative stress-related conditions .
Anticancer Activity
Research involving similar compounds has shown cytotoxic effects against human cancer cell lines, such as glioblastoma U-87 and triple-negative breast cancer MDA-MB-231. These findings highlight the compound's potential role in cancer therapy through further structural modification .
Chemical Reactions and Modifications
This compound can undergo various chemical reactions:
- Oxidation : This can lead to the formation of carboxylic acids or ketones.
- Reduction : The amide group can be reduced to an amine.
- Substitution Reactions : The aromatic ring can participate in electrophilic substitution reactions, enabling further functionalization of the compound.
Summary of Applications
Field | Applications |
---|---|
Chemistry | Intermediate for complex organic synthesis |
Biology | Studies on enzyme inhibition and biomolecular interactions |
Medicine | Potential therapeutic applications in drug development |
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-methylphenyl)ethyl]propanamide
- N-[1-(4-methylphenyl)butyl]propanamide
- N-[1-(4-methylphenyl)propyl]acetamide
Uniqueness
N-[1-(4-methylphenyl)propyl]propanamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Biological Activity
N-[1-(4-methylphenyl)propyl]propanamide, a compound belonging to the class of propanamides, has garnered attention in recent years due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound can be characterized by its chemical structure, which includes a propanamide backbone with a 4-methylphenyl substituent. This structural configuration may influence its biological interactions and pharmacokinetic properties.
Property | Value |
---|---|
Molecular Formula | C12H17NO |
Molecular Weight | 193.27 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily associated with its interaction with various biological targets. Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties. The compound's ability to inhibit specific enzymes involved in metabolic pathways is particularly noteworthy.
Antimicrobial Activity
Research indicates that compounds similar to this compound can inhibit the methylerythritol phosphate (MEP) pathway, which is crucial for the survival of certain pathogens like Mycobacterium tuberculosis and Plasmodium falciparum . This pathway is absent in humans, making it an attractive target for drug development.
Anticancer Potential
A study on various propanamide derivatives revealed that modifications to the propanamide structure could enhance anticancer activity against different cancer cell lines . The mechanism may involve inducing apoptosis or inhibiting cell proliferation in cancerous cells.
Case Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested against several bacterial strains. The results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of propanamide derivatives, including this compound. The findings demonstrated that these compounds could significantly reduce viability in prostate cancer cell lines, highlighting their potential for further development as anticancer therapies .
Properties
IUPAC Name |
N-[1-(4-methylphenyl)propyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-4-12(14-13(15)5-2)11-8-6-10(3)7-9-11/h6-9,12H,4-5H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCINTRUNIKJCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NC(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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